molecular formula C7H11Br B018587 1,2-Pentadiene, 1-bromo-4,4-dimethyl- CAS No. 100207-07-6

1,2-Pentadiene, 1-bromo-4,4-dimethyl-

Cat. No.: B018587
CAS No.: 100207-07-6
M. Wt: 175.07 g/mol
InChI Key: VUDKVCJBHLHDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H11Br. It is a derivative of pentadiene, where a bromine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be synthesized through the bromination of 1,2-pentadiene. The reaction typically involves the addition of bromine (Br2) to 1,2-pentadiene under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the pentadiene, resulting in the formation of the bromo derivative .

Industrial Production Methods

Industrial production of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (HX): Used in electrophilic addition reactions to form haloalkanes.

    Nucleophiles (e.g., OH-, CN-): Used in nucleophilic substitution reactions to replace the bromine atom.

    Oxidizing Agents (e.g., KMnO4, CrO3): Used in oxidation reactions to form various oxidized products.

    Reducing Agents (e.g., LiAlH4, NaBH4): Used in reduction reactions to form reduced products.

Major Products Formed

    Haloalkanes: Formed through electrophilic addition of hydrogen halides.

    Substituted Alkenes: Formed through nucleophilic substitution reactions.

    Oxidized Products: Formed through oxidation reactions.

    Reduced Products: Formed through reduction reactions.

Scientific Research Applications

1,2-Pentadiene, 1-bromo-4,4-dimethyl- has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Chemical Reactions Studies: Used as a model compound to study reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The presence of the double bond and the bromine atom makes it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and chemical properties. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis and research .

Properties

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKVCJBHLHDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143008
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100207-07-6
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.